molecular formula C10H8F2N2O2S B1337724 {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid CAS No. 872319-77-2

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B1337724
CAS No.: 872319-77-2
M. Wt: 258.25 g/mol
InChI Key: TXUMAFOETBCQGI-UHFFFAOYSA-N
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Description

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid is a benzimidazole-based small molecule with the molecular formula C10H8F2N2O2S and a molecular weight of 258.24 g/mol . This compound is a derivative of the privileged 2-sulfanyl-benzimidazol-1-yl-acetic acid scaffold, which has been identified in scientific literature as a potent chemotype for antagonizing the CRTh2 (Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper type 2 cells) receptor . The CRTh2 receptor plays a critical role in mediating allergic inflammation, such as in asthma and allergic rhinitis, by promoting the activation and migration of T-helper type 2 (Th2) cells, eosinophils, and basophils . As a CRTh2 antagonist, this compound is a valuable pharmacological tool for researching these pathways. The structure-activity relationship (SAR) studies of this class of compounds indicate that specific substitutions at the 2-sulfanyl position of the benzimidazole core, such as the difluoromethyl group in this molecule, are crucial for optimizing receptor binding affinity and selectivity . The benzimidazole nucleus itself is a well-known bioisostere of naturally occurring purines, allowing derivatives to interact effectively with enzymatic and receptor targets in biological systems . This makes the compound a promising lead structure in the discovery and development of new therapeutic agents for immune and inflammatory disorders . It is supplied for research purposes such as in vitro assay development, high-throughput screening, hit-to-lead optimization, and mechanism-of-action studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[2-(difluoromethylsulfanyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c11-9(12)17-10-13-6-3-1-2-4-7(6)14(10)5-8(15)16/h1-4,9H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUMAFOETBCQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204946
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
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Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872319-77-2
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872319-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. This step is well-established and provides the scaffold for further functionalization.

Introduction of the Difluoromethylthio Group

Several methods have been reported for the incorporation of the difluoromethylthio (-SCF2H) group onto aromatic or heterocyclic thiols:

Method Reagents & Conditions Yield Notes
Difluoromethylation of thiols using chlorodifluoromethane gas Thiol precursor + NaH in anhydrous DMF, bubbling chlorodifluoromethane gas, stirring at 60°C for 12 h 87% Requires inert atmosphere and careful gas handling; produces difluoromethylthio-substituted benzoheterocycles as oily liquids
Reaction with difluoromethyl trifluoromethanesulfonate Thiol + KOH in acetonitrile, addition of difluoromethyl triflate, stirring for 2 min at room temperature 87% Rapid reaction, mild conditions, produces colorless solid product consistent with literature
Triphenyl difluoromethylidene phosphonium salt method Thiol + triphenyl difluoromethylidene phosphonium salt in THF, sealed tube at 60°C for 8 h 87% Efficient method for difluoromethylthiolation of heterocycles

These methods highlight the importance of using strong bases (e.g., NaH, KOH) and reactive difluoromethylating agents under inert atmospheres to achieve high yields and selectivity.

Attachment of the Acetic Acid Side Chain

The acetic acid moiety is introduced typically by alkylation or substitution reactions at the benzimidazole nitrogen or carbon positions:

  • Alkylation of the benzimidazole nitrogen with haloacetic acid derivatives or esters under basic conditions.
  • Subsequent hydrolysis of esters to yield the free acetic acid.

While specific detailed protocols for this step on the difluoromethylthio-substituted benzimidazole are limited, analogous benzimidazole acetic acids are prepared by nucleophilic substitution of benzimidazole nitrogen with haloacetic acid derivatives in polar aprotic solvents.

Representative Synthetic Route Summary

Step Reaction Conditions Yield Reference
1 Benzimidazole core synthesis from o-phenylenediamine and carboxylic acid Acidic reflux or dehydrating agent High (typical) General benzimidazole synthesis literature
2 Difluoromethylthiolation of benzimidazole thiol precursor NaH, DMF, chlorodifluoromethane gas, 60°C, 12 h 87%
3 Alkylation with haloacetic acid derivative KOH, acetonitrile, room temp Moderate to high Analogous benzimidazole acetic acid syntheses
4 Hydrolysis to free acid Aqueous base, mild heating Quantitative Standard ester hydrolysis

Research Findings and Analytical Data

  • The difluoromethylthio group significantly influences the compound’s lipophilicity and electronic properties, which may enhance biological activity.
  • Analytical characterization includes NMR (1H, 19F), mass spectrometry, and chromatographic purity assessments.
  • Yields for difluoromethylthiolation steps consistently range from 80-90%, indicating robust and reproducible methods.
  • The use of inert atmosphere and anhydrous conditions is critical to prevent side reactions and degradation.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C10H8F2N2O2S
Molecular Weight 258.25 g/mol
Key Reagents o-Phenylenediamine, chlorodifluoromethane, NaH, KOH, haloacetic acid derivatives
Solvents DMF, acetonitrile, THF, 1,4-dioxane/water mixtures
Temperature Range 0°C to 60°C
Atmosphere Inert (N2 or Ar)
Typical Yields 80-90% for difluoromethylthiolation; high for benzimidazole formation
Purification Column chromatography (silica gel), recrystallization

Chemical Reactions Analysis

2.1. Acetic Acid Side Chain

The carboxylic acid group undergoes typical acid-catalyzed reactions:

Reaction Type Conditions Products
Esterification Alcohol + H₂SO₄ or DCCEthyl/methyl esters3
Amidation Amines + coupling agents (EDC/HOBt)Amide derivatives3
Decarboxylation Heating (200–250°C)1H-benzimidazole derivatives4

For example, esterification with ethanol yields {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid ethyl ester, enhancing lipophilicity for pharmaceutical applications3.

2.2. Difluoromethylthio Group

The -SCF₂H group participates in:

  • Oxidation : Forms sulfoxide (-SO-CF₂H) or sulfone (-SO₂-CF₂H) derivatives using H₂O₂ or mCPBA1.
  • Nucleophilic Substitution : Replaced by amines or thiols under basic conditions2.

Quantum mechanical studies indicate the electron-withdrawing nature of -SCF₂H reduces electrophilic substitution on the benzimidazole ring1.

3.1. Oxidation Reactions

  • Side Chain : Acetic acid oxidizes to CO₂ under strong oxidative conditions (e.g., KMnO₄)4.
  • Thioether Group :
    • Mild oxidation (H₂O₂, 0°C): Forms sulfoxide1.
    • Strong oxidation (H₂O₂, 80°C): Forms sulfone1.

3.2. Reduction Reactions

  • Catalytic Hydrogenation : Reduces the benzimidazole ring to dihydro derivatives (Pd/C, H₂)3.
  • Boron Hydrides : NaBH₄ selectively reduces acetic acid to alcohol derivatives3.

4.1. Electrophilic Aromatic Substitution

Limited reactivity due to electron-deficient benzimidazole core. Halogenation occurs at position 5 or 6 under HNO₃/H₂SO₄3.

4.2. Nucleophilic Substitution

The -SCF₂H group undergoes substitution with nucleophiles (e.g., amines, thiophenols):

Reagent Product Yield
Morpholine 2-morpholino-1H-benzimidazole derivative72%2
4-Mercaptophenol Biaryl thioether65%2

Comparative Reactivity with Analogues

A comparison with structurally similar benzimidazoles reveals distinct reactivity patterns (Table 1):

Compound Reactivity Key Difference
2-(Benzylthio)benzimidazole Higher electrophilic substitution due to electron-donating benzyl group3-SCF₂H vs. -SPh
1H-Benzimidazol-2-acetic acid Enhanced decarboxylation rate (absence of -SCF₂H)4Electron-withdrawing effect of -SCF₂H

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HF and SO₂5.
  • Photodegradation : UV light induces cleavage of the -SCF₂H bond (t₁/₂ = 48 hrs)5.

Scientific Research Applications

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets. The difluoromethylthio group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetic acid moiety can facilitate binding to target proteins through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 2-Position Core Structure Key Functional Groups Molecular Weight Solubility/Reactivity Notes
{2-[(Difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid Difluoromethylthio (-S-CF₂H) Benzimidazole Acetic acid 268.25 g/mol Enhanced electrophilicity; moderate aqueous solubility
[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid Benzylthio (-S-CH₂C₆H₅) Benzimidazole Acetic acid 314.37 g/mol Lipophilic due to benzyl group; lower electrophilicity
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid Methylsulfonyl (-SO₂CH₃) Benzimidazole Acetic acid 254.26 g/mol High polarity; strong electron-withdrawing sulfonyl group
2-(4-Fluorophenyl)-1H-benzimidazol-1-yl acetic acid 4-Fluorophenyl Benzimidazole Acetic acid 274.26 g/mol Aromatic fluorination enhances metabolic stability
[2-(sec-Butylsulfanyl)-1H-benzimidazol-1-yl]acetic acid sec-Butylthio (-S-C₄H₉) Benzimidazole Acetic acid 264.34 g/mol Increased lipophilicity; moderate reactivity

Biological Activity

Overview

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid is a compound belonging to the benzimidazole family, characterized by its unique difluoromethylthio substitution. This compound has garnered attention for its potential biological activities, particularly in pharmacology, due to its structural properties that may enhance its interaction with biological targets.

  • Molecular Formula : C10H8F2N2O2S
  • Molecular Weight : 258.24 g/mol

The structure includes a benzimidazole core with a difluoromethylthio group and an acetic acid moiety, which contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid exhibit significant antimicrobial properties. For example, derivatives of benzimidazole have shown effectiveness against various bacterial strains:

Compound NameMolecular FormulaBiological Activity
2-(Benzylthio)-1H-benzimidazol-1-ylacetic acidC15H14N2O2SAntimicrobial, anticancer
1H-benzimidazol-2-thiolC7H6N2SAntiparasitic
1H-benzimidazol-2-acetic acidC9H10N2O2Antimicrobial

The difluoromethylthio group enhances the compound's ability to penetrate biological membranes, potentially increasing its effectiveness against pathogens .

Anticancer Potential

Studies have highlighted the potential anticancer properties of benzimidazole derivatives. In vitro assays have demonstrated that compounds with similar structures can inhibit tumor cell proliferation effectively. For instance, certain benzimidazole derivatives have shown promising results against various cancer cell lines, indicating their potential as novel antitumor agents .

The mechanism by which {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid exerts its biological effects involves:

  • Interaction with Enzymes/Receptors : The benzimidazole core can bind to specific enzymes or receptors, modulating their activity.
  • Enhanced Lipophilicity : The difluoromethylthio substituent increases the lipophilicity of the compound, facilitating better membrane penetration and interaction with biological targets.
  • Binding Mechanisms : The acetic acid moiety may facilitate binding through hydrogen bonding or ionic interactions, enhancing the compound's overall activity .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various benzimidazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structures to {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid exhibited significant antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Activity : Another investigation focused on the antitumor efficacy of benzimidazole derivatives in 2D and 3D cell culture models. The findings suggested that certain derivatives showed higher cytotoxicity in 2D assays compared to 3D models, indicating their potential as effective anticancer agents .
  • Pharmacological Evaluation : In a pharmacological evaluation of synthesized benzimidazole compounds, several showed significant antiulcer activity and inhibition of H+/K+ ATPase, suggesting potential therapeutic applications in gastrointestinal disorders .

Q & A

Q. What are the standard synthetic routes for {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid?

The compound can be synthesized via nucleophilic substitution reactions. A common method involves reacting a benzimidazole derivative with 2-chloroacetic acid under basic conditions (e.g., K₂CO₃ or NaH) in solvents like DMF or THF . For the difluoromethylthio group, difluoromethylthioacetic acid (CAS 83494-32-0) serves as a key intermediate, synthesized by reacting thiols with difluoromethyl halides . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products like unsubstituted benzimidazoles or oxidized sulfur species.

Q. How is the purity and structural integrity of the compound validated?

Characterization involves:

  • Elemental analysis (C, H, N, S) to confirm stoichiometry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substitution patterns (e.g., benzimidazole protons at δ 7.2–8.1 ppm, acetic acid protons at δ 4.2–4.5 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C absorption at ~650 cm⁻¹) .
    • Melting point analysis to assess crystallinity and purity .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the difluoromethylthio group or oxidation of the sulfur atom. Desiccants like silica gel should be used to avoid moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the benzimidazole nitrogen, while THF reduces side reactions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and decomposition risks .
  • Work-up : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Conflicting data may arise from tautomerism in the benzimidazole ring or dynamic rotational barriers in the difluoromethylthio group. Strategies include:

  • Variable-temperature NMR to study tautomeric equilibria .
  • 2D NMR (COSY, HSQC) to assign overlapping signals .
  • X-ray crystallography for unambiguous structural confirmation (e.g., bond angles, torsion angles) .

Q. What methodologies are suitable for studying the compound’s biological activity?

  • Enzyme inhibition assays : Test against cysteine proteases (e.g., cathepsin B) due to the thioether group’s potential as a zinc-chelating moiety .
  • Antimicrobial screening : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugation) to track intracellular localization .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substitution patterns : Modify the benzimidazole ring with electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance electrophilicity .
  • Side-chain variations : Replace the acetic acid moiety with esters or amides to alter lipophilicity and bioavailability .
  • Comparative studies : Benchmark against analogs like 2-(methylthio)-1H-benzimidazole derivatives to assess the difluoromethyl group’s impact .

Q. What advanced analytical techniques are recommended for stability profiling?

  • HPLC-MS : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .
  • TGA/DSC : Assess thermal decomposition pathways .
  • LC-NMR hyphenation : Real-time analysis of hydrolytic by-products .

Methodological Troubleshooting

Q. How to address low yields in the final coupling step?

  • Activating agents : Use coupling reagents like TBTU or HATU for amide/ester formation .
  • Protecting groups : Temporarily protect reactive sites (e.g., –NH groups with Boc) to prevent side reactions .

Q. How to mitigate sulfur oxidation during storage?

  • Antioxidants : Add 0.1% BHT or ascorbic acid to the storage solution .
  • Lyophilization : Convert to a stable powder form to reduce oxidative degradation .

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